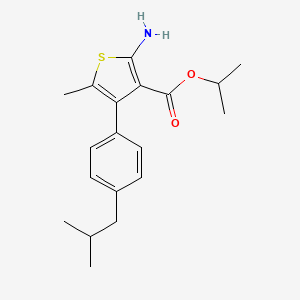
Isopropyl 2-amino-4-(4-isobutylphenyl)-5-methylthiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl 2-amino-4-(4-isobutylphenyl)-5-methylthiophene-3-carboxylate (IPAM-4-IBP-5-MTC) is an organic compound that belongs to the family of thiophenes. It has been studied for its potential applications in medicine and other areas of research.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Building Blocks
IPAT is a pinacol boronic ester, which places it among highly valuable building blocks in organic synthesis . Unlike many protocols for functionalizing alkyl boronic esters, protodeboronation of IPAT remains relatively unexplored. However, recent advancements have shed light on its potential applications.
Catalytic Protodeboronation
Catalytic protodeboronation of IPAT has been investigated using a radical approach. This process allows for the removal of the boron moiety, transforming IPAT into a reactive intermediate. Notably, this method enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown .
Hydromethylation of Alkenes
By pairing catalytic protodeboronation with a Matteson–CH2– homologation, researchers have achieved hydromethylation of alkenes. This valuable reaction sequence has been applied to methoxy-protected ( )-D8-THC and cholesterol, demonstrating its versatility .
Total Synthesis of Natural Products
IPAT’s protodeboronation has found application in the formal total synthesis of specific natural products. For instance:
Limitations and Stability
Despite its promise, IPAT and other organoboron compounds face challenges related to air and moisture stability. Researchers continue to explore strategies to enhance stability and broaden the scope of boron chemistry .
Eigenschaften
IUPAC Name |
propan-2-yl 2-amino-5-methyl-4-[4-(2-methylpropyl)phenyl]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2S/c1-11(2)10-14-6-8-15(9-7-14)16-13(5)23-18(20)17(16)19(21)22-12(3)4/h6-9,11-12H,10,20H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSKOKWBRZTQSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)N)C(=O)OC(C)C)C2=CC=C(C=C2)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl 2-amino-4-(4-isobutylphenyl)-5-methylthiophene-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2784825.png)
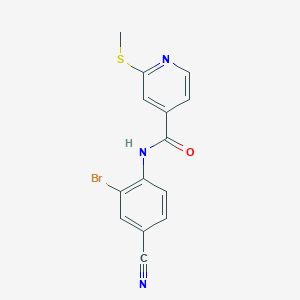
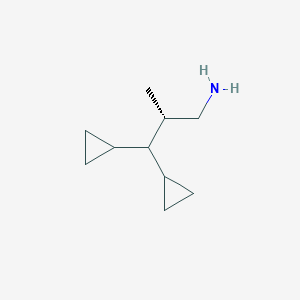
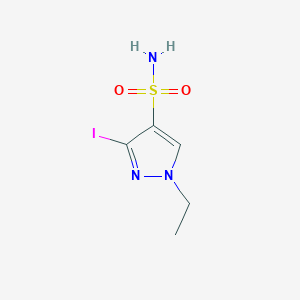
![N'-[(1E)-(2-chloro-1,3-thiazol-5-yl)methylidene]furan-2-carbohydrazide](/img/structure/B2784832.png)
![6-(2-naphthyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2784833.png)
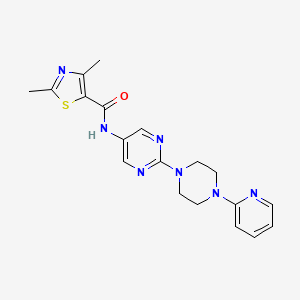
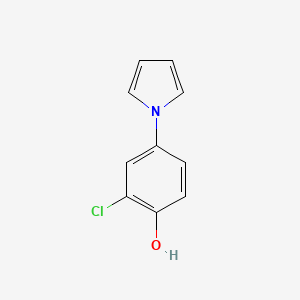
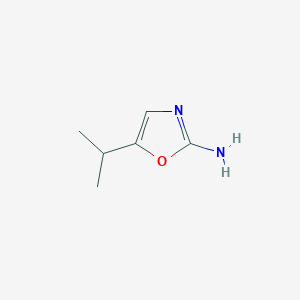
![3-chloro-4-fluoro-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzenesulfonamide](/img/structure/B2784838.png)
![(4-Fluorophenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2784839.png)
![Bis(1-[3-(dimethylamino)propyl]guanidine), sulfuric acid](/img/structure/B2784841.png)
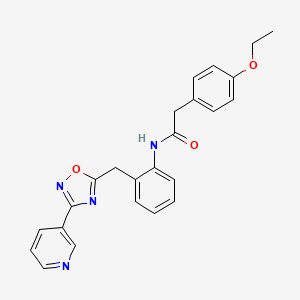
![1-methyl-5-(2-oxo-2-piperidinoethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B2784845.png)